molecular formula C18H16F3NO2 B1325647 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone CAS No. 898792-34-2

3'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325647
CAS No.: 898792-34-2
M. Wt: 335.3 g/mol
InChI Key: WGVWVXYHQFJNKM-UHFFFAOYSA-N
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Description

3’-Morpholinomethyl-3,4,5-trifluorobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound is known for its unique chemical structure, which includes a morpholinomethyl group and three fluorine atoms attached to the benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Morpholinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’-Morpholinomethyl-3,4,5-trifluorobenzophenone may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3’-Morpholinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3’-Morpholinomethyl-3,4,5-trifluorobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Morpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the trifluorobenzophenone core can modulate its chemical reactivity . These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Aminomethyl-3,4,5-trifluorobenzophenone
  • 3’-Hydroxymethyl-3,4,5-trifluorobenzophenone
  • 3’-Methoxymethyl-3,4,5-trifluorobenzophenone

Uniqueness

Compared to similar compounds, 3’-Morpholinomethyl-3,4,5-trifluorobenzophenone is unique due to the presence of the morpholinomethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWVXYHQFJNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643112
Record name {3-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-34-2
Record name {3-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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